molecular formula C14H22N2S B11789952 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11789952
M. Wt: 250.41 g/mol
InChI Key: OFHVAJAKKIULNQ-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a chemical compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction involving pyrrolidine and a suitable leaving group on the pyridine ring.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio or pyrrolidinyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine include:

    5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but with a different position of the methyl group.

    5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine: This compound lacks the methyl group, which may affect its reactivity and applications.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

5-tert-butylsulfanyl-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-11-9-12(17-14(2,3)4)10-15-13(11)16-7-5-6-8-16/h9-10H,5-8H2,1-4H3

InChI Key

OFHVAJAKKIULNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)SC(C)(C)C

Origin of Product

United States

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